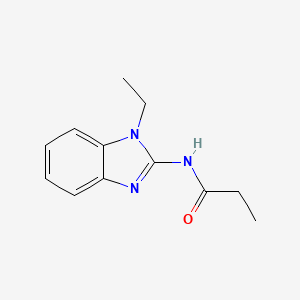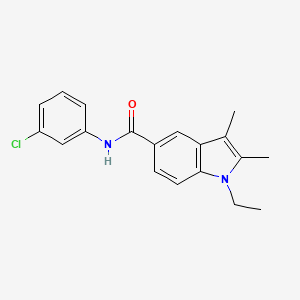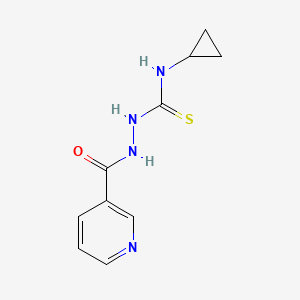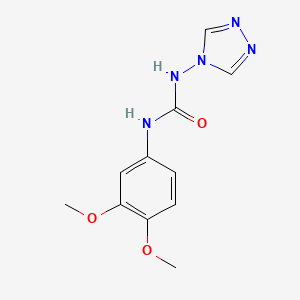![molecular formula C17H16F2N2O4S B5727194 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide, also known as DFN-15, is a chemical compound that has been studied for its potential therapeutic applications. DFN-15 belongs to the class of compounds known as sulfonylphenylureas and has been found to exhibit promising effects in various scientific research studies.
Mécanisme D'action
The mechanism of action of 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a critical role in the growth and survival of cancer cells.
Biochemical and Physiological Effects
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has also been found to inhibit the formation of new blood vessels, which is critical for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has several advantages as a research tool. It is a selective inhibitor of the AKT signaling pathway and exhibits minimal toxicity in normal cells. However, 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has limitations as well. It has poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has shown promising results in various scientific research studies, and there are several future directions for its use. One potential application is in the development of cancer therapies. 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide could be used as a single agent or in combination with other drugs to treat various types of cancer. Additionally, 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide could be used to study the role of the AKT signaling pathway in various diseases, such as diabetes and neurodegenerative disorders.
In conclusion, 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide is a promising compound that has been studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been found to inhibit the growth of cancer cells in vitro and in vivo. 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has several advantages as a research tool, but it also has limitations that need to be addressed. Future research will continue to explore the potential applications of 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide in cancer therapy and other diseases.
Méthodes De Synthèse
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzoyl chloride with 3-(4-morpholinylsulfonyl)aniline in the presence of a base. The resulting intermediate is then treated with a coupling agent to form the final product, 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide.
Applications De Recherche Scientifique
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2,6-difluoro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c18-14-5-2-6-15(19)16(14)17(22)20-12-3-1-4-13(11-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXGHFELGHMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[3-(morpholin-4-ylsulfonyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)
![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)



![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)



![2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5727220.png)
![N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide](/img/structure/B5727221.png)
![N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5727224.png)
![2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5727228.png)